molecular formula C22H20N6 B2532059 N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-06-8

N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2532059
CAS No.: 852314-06-8
M. Wt: 368.444
InChI Key: NIJZTMRPASSXAI-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features an indole moiety, a pyrazolo[3,4-d]pyrimidine core, and an o-tolyl group

Mechanism of Action

    Target of Action

    Many compounds that contain an indole ring (a structure found in tryptamine ) are known to interact with various receptors in the body, such as serotonin receptors. These receptors play crucial roles in numerous physiological processes, including mood regulation, gastrointestinal function, and circadian rhythm maintenance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the indole and o-tolyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrazolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2-(1H-indol-3-yl)ethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2-(1H-indol-3-yl)ethyl)-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an indole moiety with a pyrazolo[3,4-d]pyrimidine core and an o-tolyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-15-6-2-5-9-20(15)28-22-18(13-27-28)21(25-14-26-22)23-11-10-16-12-24-19-8-4-3-7-17(16)19/h2-9,12-14,24H,10-11H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZTMRPASSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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